2-Methylquinoline-5-carbonitrile
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Overview
Description
2-Methylquinoline-5-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 2-position and a cyano group at the 5-position, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method includes the use of microwave irradiation to facilitate the reaction between 2-methylquinoline and a suitable nitrile source under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in 2-methylquinoline-5-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: 2-Methylquinoline-5-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methylquinoline-5-carbonitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The cyano group at the 5-position plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the cyano group at the 5-position, resulting in different chemical reactivity and biological activity.
5-Cyanoquinoline: Similar structure but without the methyl group at the 2-position, leading to variations in its chemical and biological properties.
Quinoline-5-carbonitrile: Lacks the methyl group at the 2-position, affecting its overall reactivity and applications.
Uniqueness
2-Methylquinoline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
2-methylquinoline-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFFRROIGALDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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